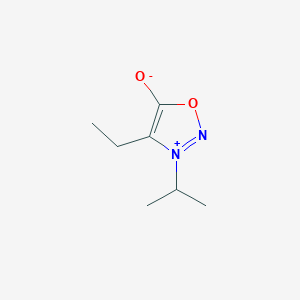
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone typically involves the reaction of benzaldehyde with 4,6-dimethyl-3-pyridazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazone derivatives, and substitution reactions can result in various substituted hydrazones .
Scientific Research Applications
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial compounds
Mechanism of Action
The mechanism of action of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde hydrazone: A simpler hydrazone derivative of benzaldehyde.
4,6-Dimethyl-3-pyridazinylhydrazine: The precursor used in the synthesis of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone.
Pyridazine derivatives: Compounds containing the pyridazine ring, which exhibit a wide range of biological activities
Uniqueness
This compound is unique due to the combination of the benzaldehyde and pyridazine moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable hydrazone linkages and interact with various molecular targets makes it valuable in research and industrial applications .
Properties
CAS No. |
17258-28-5 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-4,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C13H14N4/c1-10-8-11(2)15-17-13(10)16-14-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)/b14-9- |
InChI Key |
CJJLORKREXVXFA-ZROIWOOFSA-N |
SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
Isomeric SMILES |
CC1=CC(=NN=C1N/N=C\C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
Synonyms |
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)


![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
